1-benzhydrylpyrrolidine-2,5-dione
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Overview
Description
1-Benzhydrylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of organic compounds known as N-substituted carboxylic acid imides. These compounds are characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring. The compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-benzhydrylpyrrolidine-2,5-dione can be achieved through several methods. One common synthetic route involves the reaction of N-hydroxysuccinimide with benzylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. These methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
1-Benzhydrylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Benzhydrylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzhydrylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites and preventing their normal function . This inhibition can lead to various physiological effects, including reduced inflammation and antimicrobial activity. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
1-Benzhydrylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Benzylpyrrolidine-2,5-dione: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Pyrrolidine-2,5-dione: Lacks the benzhydryl group, resulting in different physicochemical properties and applications.
1-Ethylpyrrolidine-2,5-dione: Another derivative with distinct pharmacological profiles and uses.
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-benzhydrylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-15-11-12-16(20)18(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUYEZMIGRHDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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